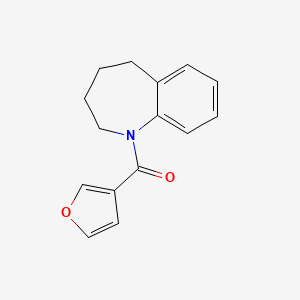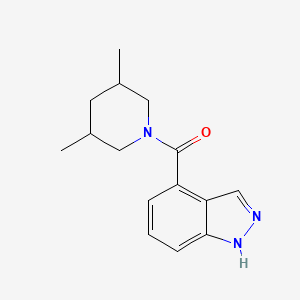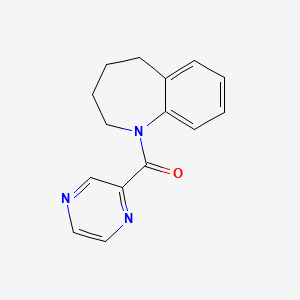![molecular formula C14H16N2O2 B7529301 (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMF-142, and it has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
MMF-142 is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37. This interaction is critical for the stability and function of various client proteins, including oncogenic kinases. By inhibiting this interaction, MMF-142 can induce the degradation of oncogenic kinases and inhibit tumor growth.
Biochemical and Physiological Effects:
MMF-142 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MMF-142 can induce apoptosis and inhibit proliferation in various cancer cell lines. In vivo studies have shown that MMF-142 can inhibit tumor growth in xenograft mouse models. MMF-142 has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One significant advantage of MMF-142 is its high potency and selectivity for the Hsp90-Cdc37 interaction. This selectivity minimizes off-target effects and increases the specificity of its action. However, one limitation of MMF-142 is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of MMF-142. One potential direction is the optimization of its pharmacokinetic properties to increase its efficacy in vivo. Another direction is the development of MMF-142 derivatives with improved solubility and potency. MMF-142 can also be studied for its potential use in combination therapy with other anticancer drugs. Additionally, MMF-142 can be studied for its potential use in other protein-protein interaction targets beyond Hsp90-Cdc37.
Synthesis Methods
The synthesis of MMF-142 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-methylfurfural with methylamine to form a Schiff base. This Schiff base is then reacted with pyrrolidine and formaldehyde to form the final product, (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
MMF-142 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MMF-142 has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MMF-142 has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-13(18-10)14(17)16-9-3-5-12(16)11-4-2-8-15-11/h2,4,6-8,12,15H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCHCLKDLGHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
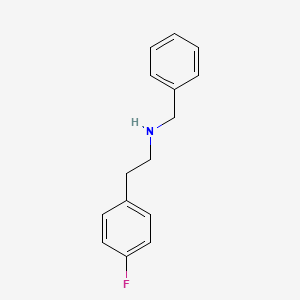
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
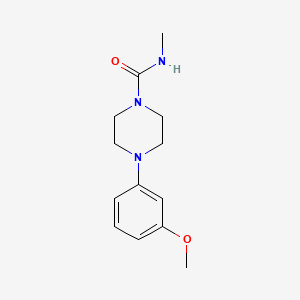
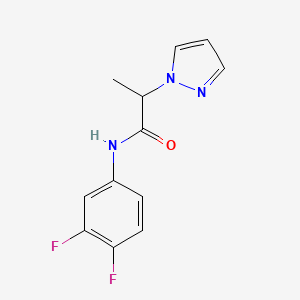
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
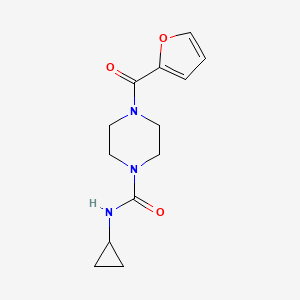
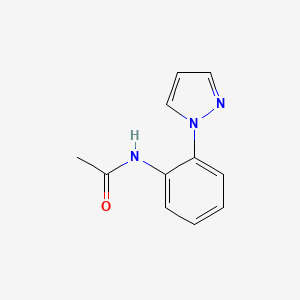

![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
